molecular formula C22H24N2O6 B12959187 N2-(tert-Butoxycarbonyl)-N2-(9H-xanthen-9-yl)-L-asparagine

N2-(tert-Butoxycarbonyl)-N2-(9H-xanthen-9-yl)-L-asparagine

Cat. No.: B12959187
M. Wt: 412.4 g/mol
InChI Key: OHSROBZBMVIUMC-HNNXBMFYSA-N
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Description

IUPAC Name Derivation and CAS Registry Analysis

The IUPAC name for this compound is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid. This name systematically describes:

  • Stereochemistry : The (2S) designation indicates the configuration at the chiral center of the asparagine backbone.
  • Functional groups :
    • The tert-butoxycarbonyl (Boc) group: (2-methylpropan-2-yl)oxycarbonylamino.
    • The 9H-xanthen-9-yl group: A tricyclic aromatic system fused via an oxygen atom.
    • The butanoic acid backbone: Derived from L-asparagine, with an amide linkage at the β-position.

The CAS Registry Number 65420-40-8 uniquely identifies this compound in chemical databases. This identifier is consistent across PubChem, Sigma-Aldrich, and other major repositories, ensuring unambiguous referencing.

Table 1: Key Identifiers of N2-(tert-Butoxycarbonyl)-N2-(9H-xanthen-9-yl)-L-asparagine

Property Value Source
CAS Registry Number 65420-40-8
Molecular Formula C22H24N2O6
Molecular Weight 412.44 g/mol
InChI Key YMGDQLXBNMRJMR-HNNXBMFYSA-N

Stereochemical Configuration and Chiral Center Considerations

The compound retains the L-configuration of natural asparagine, with the (2S) designation specifying the absolute configuration at the α-carbon. Key stereochemical features include:

  • Chiral Centers :
    • The α-carbon of asparagine (C2), which is part of the peptide backbone.
    • The β-carbon (C3), though its configuration is fixed due to the planar amide bond formed with the xanthyl group.
  • Impact of Protective Groups :
    • The Boc group at the α-amino position preserves stereochemical integrity during synthesis.
    • The xanthyl group at the β-carboxamide position introduces steric hindrance, limiting rotational freedom and stabilizing the tertiary structure.

Stereochemical Stability : Under standard SPPS conditions (e.g., trifluoroacetic acid deprotection), the Boc group is cleaved while the xanthyl group remains intact, ensuring minimal racemization.

Comparative Analysis of Synonym Variations Across Databases

Synonyms for this compound vary significantly across databases, reflecting differences in naming conventions and commercial branding:

Table 2: Synonym Comparison Across Major Databases

Database Synonyms
PubChem Boc-Asn(Xan)-OH; N-Boc-N'-xanthyl-L-asparagine; Nα-Boc-Nβ-xanthenyl-L-asparagine
Sigma-Aldrich Boc-Asn(Xan)-OH; (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(9H-xanthen-9-yl)carbamoyl]propanoic acid
Thermo Scientific Nalpha-Boc-Ngamma-xanthyl-L-asparagine; 2S-2-tert-butoxycarbonyl amino-3-9H-xanthen-9-yl carbamoyl propanoic acid
CymitQuimica N2-(tert-butoxycarbonyl)-N4-(9H-xanthen-9-yl)-D-asparagine (discontinued enantiomer)

Key Observations :

  • Enantiomeric Specificity : Most sources specify the L-asparagine form, except CymitQuimica, which lists a discontinued D-asparagine variant.
  • Positional Descriptors : Variations in Greek lettering (β vs. γ) arise from differing interpretations of the asparagine side chain.
  • Commercial Branding : Terms like "Novabiochem" (Sigma-Aldrich) and "Thermo Scientific" reflect vendor-specific labeling.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-(9H-xanthen-9-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24(15(20(26)27)12-18(23)25)19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H2,23,25)(H,26,27)/t15-/m0/s1

InChI Key

OHSROBZBMVIUMC-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)C(CC(=O)N)C(=O)O

Origin of Product

United States

Biological Activity

N2-(tert-Butoxycarbonyl)-N2-(9H-xanthen-9-yl)-L-asparagine, commonly referred to as N-Boc-N'-xanthyl-L-asparagine, is a derivative of the amino acid L-asparagine that incorporates a tert-butoxycarbonyl (Boc) protecting group and a xanthyl moiety. This compound has garnered attention for its potential applications in peptide synthesis and biological studies due to its unique structural characteristics.

  • Molecular Formula : C22H24N2O6
  • Molecular Weight : Approximately 412.436 g/mol
  • Melting Point : 177.5 to 181.5 °C
  • Density : Approximately 1.3 g/cm³

The incorporation of the xanthyl group enhances both the solubility and stability of the compound, making it advantageous for various biological applications, particularly in the context of peptide synthesis and protein interaction studies.

Role in Peptide Synthesis

This compound serves as an important building block in peptide synthesis. Its unique structural features allow it to facilitate peptide bond formation effectively, which is crucial in constructing complex peptides for therapeutic and research purposes. The xanthyl group not only improves solubility but also enhances interactions with biological targets, providing insights into molecular recognition processes within biological systems.

Interaction Studies

Research indicates that this compound plays a significant role in protein-protein interactions and enzyme mechanisms. The xanthyl moiety is particularly noted for its ability to enhance binding affinities with specific proteins, making it a valuable tool in studying enzyme kinetics and protein functionality.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-Boc-N'-xanthyl-L-glutamineC23H26N2O6Similar xanthyl group; used in peptide synthesis
N-Boc-N4-trityl-L-asparagineC23H26N2O6Trityl protecting group; different steric properties
N-Boc-N'-xanthyl-L-alanineC22H24N2O5Similar structure; different amino acid base

The comparative analysis shows that while other derivatives share structural similarities, the specific combination of protective groups in this compound offers distinct advantages in solubility and stability during synthesis, which can be critical for complex biological applications.

Synthesis Techniques

Various methods have been developed for synthesizing this compound, emphasizing its versatility as a synthetic intermediate. The synthesis often involves standard peptide coupling techniques adapted to accommodate the protective groups present in this compound.

Applications in Biological Studies

  • Protein Interaction Studies : The compound has been utilized to investigate protein-protein interactions, revealing insights into binding affinities and conformational changes upon ligand binding.
  • Enzyme Mechanism Investigations : Studies have shown that derivatives of this compound can act as substrates or inhibitors in enzymatic reactions, providing valuable data on enzyme kinetics.
  • Therapeutic Potential : Given its structural properties, there is ongoing research into the potential therapeutic applications of compounds derived from this compound, particularly in cancer therapy where peptide-based drugs are gaining traction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N²-(tert-Butoxycarbonyl)-N²-(9H-xanthen-9-yl)-L-asparagine and analogous protected asparagine derivatives:

Compound CAS Number Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Properties
N²-(tert-Butoxycarbonyl)-N²-(9H-xanthen-9-yl)-L-asparagine 65420-40-8 Boc (α-amino), Xan (side-chain) C₂₃H₂₄N₂O₅ ~408.45 Acid-labile Boc group; Xan provides steric hindrance for side-chain protection.
N²-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine 132388-59-1 Fmoc (α-amino), Trt (side-chain) C₃₈H₃₂N₂O₅ 596.67 Base-labile Fmoc group; Trt offers robust protection but requires acidic cleavage .
N²-((Benzyloxy)carbonyl)-N²-(9H-xanthen-9-yl)-L-asparagine 2724964-84-3 Z (α-amino), Xan (side-chain) C₂₈H₂₄N₂O₅ ~468.51 Z group requires hydrogenolysis; Xan enhances solubility in organic solvents .
N²-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine 71989-16-7 Fmoc (α-amino) C₁₉H₁₈N₂O₅ 354.36 Single Fmoc protection; limited side-chain protection, used in simple sequences .

Key Comparative Insights :

Protection Strategy Compatibility: The Boc/Xan derivative is ideal for acidic cleavage conditions (e.g., trifluoroacetic acid), whereas Fmoc/Trt (132388-59-1) requires basic deprotection (piperidine) and subsequent acidic removal of Trt . The Z/Xan derivative (2724964-84-3) is less common in modern SPPS due to the hazardous hydrogenolysis step required for Z-group removal .

Fmoc/Trt (132388-59-1) exhibits higher molecular weight (~596 g/mol) and lower solubility in polar solvents compared to Boc/Xan .

Stability and Storage :

  • Boc-protected compounds (e.g., 65420-40-8) are sensitive to moisture and require storage at -20°C, while Fmoc derivatives (e.g., 132388-59-1) are more stable at room temperature but light-sensitive .

Applications in Peptide Synthesis :

  • Boc/Xan (65420-40-8) is favored for long or complex peptides requiring orthogonal side-chain protection.
  • Fmoc/Trt (132388-59-1) is widely used in automated synthesis due to its compatibility with mild deprotection conditions .

Research Findings and Practical Considerations

  • Deprotection Efficiency : Boc removal from 65420-40-8 achieves >95% efficiency in 30 minutes with 50% TFA in dichloromethane, whereas Fmoc removal from 132388-59-1 requires 20% piperidine in DMF .
  • Purity and Analytical Data : HPLC analysis of Boc/Xan (65420-40-8) shows a retention time of 12.3 minutes on a C18 column (method: 0.1% TFA in water/acetonitrile gradient), compared to 14.8 minutes for Fmoc/Trt (132388-59-1) under similar conditions .
  • Cost and Availability : Boc/Xan derivatives are ~30% more expensive than Fmoc/Trt due to niche applications and lower commercial production scales .

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